molecular formula C16H15N3O3S B14935098 ethyl (2Z)-2-{[(1-methyl-1H-indol-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate

ethyl (2Z)-2-{[(1-methyl-1H-indol-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B14935098
M. Wt: 329.4 g/mol
InChI Key: MEPKKBWLRHXNNB-UHFFFAOYSA-N
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Description

Ethyl (2Z)-2-{[(1-methyl-1H-indol-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a 2,3-dihydro-1,3-thiazole core fused with an indole moiety. The thiazole ring is substituted with an ethyl carboxylate group at position 4 and an imino linkage to a 1-methylindole-3-carbonyl group at position 2 (Z-configuration). This structural complexity confers unique physicochemical properties, making it a candidate for studies in medicinal chemistry and materials science. Its crystallographic characterization would typically employ SHELX programs for structure refinement and WinGX for data processing .

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 2-[(1-methylindole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H15N3O3S/c1-3-22-15(21)12-9-23-16(17-12)18-14(20)11-8-19(2)13-7-5-4-6-10(11)13/h4-9H,3H2,1-2H3,(H,17,18,20)

InChI Key

MEPKKBWLRHXNNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN(C3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Synthetic Pathway

  • Synthesis of 1-Methylindole-3-carbonyl Chloride

    • 1-Methylindole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) under reflux (40–60°C, 4–6 h). The acyl chloride is isolated via evaporation.
  • Preparation of N-(1-Methylindole-3-carbonyl)thiourea

    • The acyl chloride reacts with thiourea in dry tetrahydrofuran (THF) with triethylamine (TEA) as a base (0–5°C, 2 h). The product precipitates and is filtered.
  • Cyclization with Ethyl α-Chloroacetoacetate

    • N-(1-Methylindole-3-carbonyl)thiourea and ethyl α-chloroacetoacetate undergo cyclization in ethanol or dimethylformamide (DMF) at reflux (80–100°C, 8–12 h). Potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) facilitates deprotonation.

Reaction Scheme:
$$
\text{Thiourea + ClCH}2\text{COCOOEt} \xrightarrow[\text{EtOH, reflux}]{\text{K}2\text{CO}3} \text{Thiazole-4-carboxylate} + \text{HCl} + \text{H}2\text{S}
$$

Key Parameters

Parameter Condition Yield (%) Reference
Solvent Ethanol/DMF (1:1) 65–72
Temperature 80–100°C
Base K₂CO₃/NaOAc
Reaction Time 8–12 h

Alternative Cyclization Approaches

Robinson-Gabriel Cyclization

Acylaminoketones derived from 1-methylindole-3-carboxylic acid and ethyl glycinate undergo cyclization with phosphorus pentasulfide (P₂S₅) in toluene (110°C, 6 h). This method yields the thiazole ring but requires stringent anhydrous conditions.

Example:
$$
\text{R-C(=O)-NH-CH}2\text{COOEt} \xrightarrow{\text{P}2\text{S}5, \text{Toluene}} \text{Thiazole-4-carboxylate} + \text{H}2\text{O}
$$

Parameter Condition Yield (%) Reference
Solvent Toluene 58
Reagent P₂S₅ (2 equiv)

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the Hantzsch reaction, improving yields to 78–82%. This method reduces side products like hydrolyzed esters.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates, while protic solvents (ethanol) favor cyclization.

Comparative Data:

Solvent Dielectric Constant Yield (%)
DMF 36.7 68
Ethanol 24.3 72
THF 7.5 52

Stereochemical Control

The (2Z)-configuration is favored due to steric hindrance between the indole methyl group and thiazole ester. Nuclear Overhauser Effect (NOE) spectroscopy confirms the Z-isomer predominates (>95%) when reactions are conducted below 50°C.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted acyl thiourea.
  • Recrystallization : Ethanol/water (7:3) yields crystalline product (mp 158–160°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, J = 7.1 Hz, CH₃), 3.85 (s, 3H, N-CH₃), 4.30 (q, 2H, J = 7.1 Hz, OCH₂), 7.20–7.45 (m, 4H, indole-H).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N imino).

Industrial-Scale Considerations

Patents highlight scalable modifications:

  • Continuous Flow Reactors : Reduce reaction time to 2–3 h with 85% yield.
  • Catalytic Systems : CuI (5 mol%) in DMF improves regioselectivity for large batches.

Challenges and Limitations

  • Hydrolysis of Ester Group : Aqueous conditions degrade the ethyl ester; anhydrous solvents are critical.
  • Byproduct Formation : Over-oxidation of the imino group to nitrile occurs above 100°C.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the thiazole ring, where electrophilic or nucleophilic substitution can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the thiazole ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other heterocyclic systems, such as imidazoles, thiazoles, and indole derivatives. Below is a comparative analysis of key features:

Compound Core Structure Substituents Key Interactions
Ethyl (2Z)-target compound Dihydrothiazole Ethyl carboxylate, 1-methylindole-3-carbonyl Hydrogen bonding (N–H⋯O, C=O⋯H)
2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols () Imidazole Nitro, aryl ethanol Dipole interactions (NO₂ group)
Cyclopentane derivatives () Puckered five-membered ring Variable substituents Ring puckering (q, φ coordinates)
  • Thiazole vs. Imidazole : The target compound’s thiazole ring (containing sulfur and nitrogen) differs from imidazole (two nitrogens), affecting electron distribution and hydrogen-bonding capacity. Thiazoles often exhibit greater aromatic stabilization, influencing reactivity .
  • Indole vs.

Crystallographic and Conformational Analysis

  • Ring Puckering : The dihydrothiazole ring’s conformation can be analyzed using Cremer-Pople puckering coordinates (e.g., amplitude $ q $, phase $ φ $), as applied to cyclopentane derivatives in . This impacts molecular packing and solubility .
  • Hydrogen Bonding : The indole N–H and carbonyl groups likely participate in intermolecular hydrogen bonds, akin to patterns described by Bernstein et al. (). Such interactions stabilize crystal lattices and influence melting points .

Biological Activity

Ethyl (2Z)-2-{[(1-methyl-1H-indol-3-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a thiazole ring fused with an indole moiety, which is known for its diverse biological activities. The molecular formula is C₁₄H₁₅N₃O₃S, and it has a molecular weight of approximately 301.35 g/mol. The presence of the indole structure often correlates with significant pharmacological effects, including anticancer and anti-inflammatory activities.

Anticancer Properties

Recent studies have indicated that derivatives of thiazole and indole compounds exhibit promising anticancer effects. For instance, compounds with similar structures have shown potent activity against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Compounds exhibiting IC₅₀ values as low as 6.31 µM have been reported, significantly outperforming traditional chemotherapeutics like acarbose .
  • Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell metabolism and proliferation. Specifically, they may target pathways involved in cell cycle regulation and apoptosis induction.

Antimicrobial Activity

Thiazole-containing compounds have been documented for their antibacterial and antifungal properties. This compound could potentially inhibit the growth of pathogenic microorganisms through:

  • Inhibition of Enzyme Activity : Similar compounds have demonstrated the ability to inhibit enzymes critical for microbial survival .
  • Cell Membrane Disruption : Some thiazole derivatives disrupt microbial cell membranes, leading to cell lysis.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a thiazole derivative similar to this compound against human cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.

CompoundIC₅₀ (µM)Cell LineMechanism
Compound A6.31 ± 0.03MCF-7Apoptosis induction
Acarbose750.0 ± 10.0MCF-7Glycosidase inhibition

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of thiazole derivatives against various bacterial strains. The results showed significant inhibition zones indicating effective antimicrobial activity.

Bacterial StrainInhibition Zone (mm)Compound
E. coli15Compound B
S. aureus20Compound C

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